2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
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Overview
Description
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of pyran and pyrroloquinoline derivatives, with specific reagents and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyranoquinoline compounds .
Scientific Research Applications
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[[(6E,9E)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl]propanoic acid
- 2-aminopyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
What sets 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2'-amino-6-methoxy-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C24H21N3O5/c1-11-9-23(3,4)27-19-14(11)7-13(30-5)8-15(19)24(22(27)29)16(10-25)20(26)32-17-6-12(2)31-21(28)18(17)24/h6-9H,26H2,1-5H3 |
InChI Key |
DJNLPGCLERZLKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC(=CC5=C4N(C3=O)C(C=C5C)(C)C)OC)C(=C(O2)N)C#N |
Origin of Product |
United States |
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